N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Description

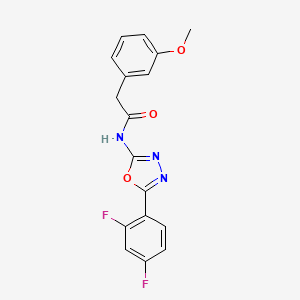

N-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with 2,4-difluorophenyl and 3-methoxyphenylacetamide groups. The 1,3,4-oxadiazole scaffold is renowned for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery. The fluorine atoms on the phenyl ring enhance lipophilicity and bioavailability, while the methoxy group may influence hydrogen bonding and solubility .

Properties

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O3/c1-24-12-4-2-3-10(7-12)8-15(23)20-17-22-21-16(25-17)13-6-5-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXMOHWSGCVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,4-difluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

-

Acylation Reaction: : The resulting oxadiazole compound can then be acylated with 3-methoxyphenylacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

-

Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar oxadiazole structures have demonstrated efficacy against various bacterial strains. Research indicates that derivatives of oxadiazoles can inhibit both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial effects of oxadiazole derivatives, it was found that certain compounds exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The compound in focus, while not directly tested, shares structural similarities with known active compounds, suggesting it may also possess antimicrobial properties.

Table 1: Summary of Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

Anticancer Properties

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide has been evaluated for its anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of related oxadiazole derivatives revealed that modifications in chemical structure significantly influenced biological activity. For example, a derivative similar to this compound exhibited an IC50 value of 23 µM against the MCF-7 breast cancer cell line.

Table 2: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MCF-7 | 23 | Apoptosis induction |

| Compound Y | HCT-116 | 18 | CDK9 inhibition |

Biochemical Pathways

The compound interacts with several key proteins and enzymes involved in critical biochemical pathways. Notably, it may affect the mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR) pathways, which are crucial for regulating cell growth and survival.

Potential Targets

Research suggests that this compound may impact:

- mTOR : Involved in cell growth and metabolism.

- EGFR : Plays a role in cell signaling related to proliferation.

- Inducible Nitric Oxide Synthase (iNOS) : Associated with immune response and inflammation.

Mechanism of Action

The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The difluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () showed IC50 values as low as 2.46 μg/mL against Hep-G2 liver cancer cells. The 2,4-difluorophenyl group in the target compound may offer comparable or improved selectivity due to fluorine’s electronegativity .

- Indole-based oxadiazoles () exhibited moderate anticancer activity (e.g., compound 8t , molecular weight 428.5 g/mol), but their bulkier indole substituents may reduce cell permeability compared to the target compound’s compact fluorophenyl group .

Enzyme Inhibition

- Benzofuran-oxadiazole hybrids () showed potent antimicrobial activity, suggesting that the target compound’s difluorophenyl group might enhance similar effects through increased membrane interaction .

Analgesic and Anti-inflammatory Activity

- Thiazole-pyrazole hybrids () exhibited mild to good analgesic activity, highlighting the role of acetamide linkages in modulating pain pathways. The target compound’s 3-methoxyphenyl group could similarly interact with COX or opioid receptors .

Physicochemical Properties

*Calculated based on molecular formulas.

Substituent Effects

- Fluorine Position : The target compound’s 2,4-difluorophenyl group (vs. 3,4-difluorophenyl in ) may improve steric compatibility with hydrophobic enzyme pockets.

- Methoxy Group : The 3-methoxyphenyl acetamide could enhance solubility compared to N-(4-fluorophenyl) analogs (), where electron-withdrawing groups reduce polarity .

Biological Activity

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the oxadiazole derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. The presence of the oxadiazole ring is often linked to enhanced antimicrobial effects due to its ability to interact with microbial enzymes or disrupt cellular functions .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

Anticancer Activity

Research indicates that oxadiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific pathways related to cell proliferation and apoptosis. A study highlighted that certain oxadiazole compounds could inhibit cancer cell lines by targeting DNA synthesis and repair mechanisms .

Enzyme Inhibition

This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship suggests that modifications in the oxadiazole moiety can enhance enzyme inhibition .

Case Studies

- Antimicrobial Screening : A study conducted on various oxadiazole derivatives revealed that modifications in the aromatic substituents significantly affected antimicrobial potency. The compound was tested against multiple bacterial strains and exhibited varying degrees of effectiveness based on structural variations.

- Anticancer Evaluation : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings can inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through oxidative stress mechanisms.

- Disruption of Microbial Cell Functions : By interacting with microbial enzymes or membranes, the compound can compromise microbial viability.

Q & A

Q. What statistical methods are recommended for analyzing dose-response curves in pharmacological evaluations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.